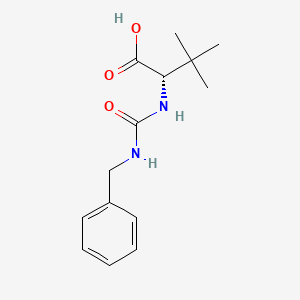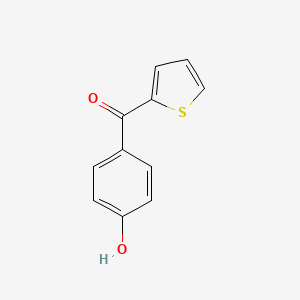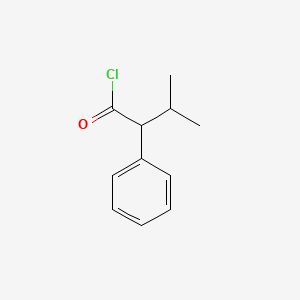
3-methyl-2-phenylbutanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-methyl-2-phenylbutanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is an acyl chloride derivative, characterized by the presence of a phenyl group and a methyl group attached to a butyryl chloride backbone. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
3-methyl-2-phenylbutanoyl chloride can be synthesized through the reaction of 3-methyl-2-phenylbutyric acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-2-phenylbutyryl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 3-methyl-2-phenylbutyric acid to the acyl chloride. The reaction is monitored to maintain optimal temperature and pressure, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-methyl-2-phenylbutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, 3-methyl-2-phenylbutyryl chloride hydrolyzes to form 3-methyl-2-phenylbutyric acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 3-methyl-2-phenylbutyryl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Friedel-Crafts Acylation: The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
3-Methyl-2-phenylbutyric Acid: Formed by hydrolysis.
科学的研究の応用
3-methyl-2-phenylbutanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the 3-methyl-2-phenylbutyryl group into various molecules.
Biology: It can be used to modify biological molecules, such as proteins and peptides, for studying their structure and function.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 3-methyl-2-phenylbutyryl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
Butyryl Chloride: Similar in structure but lacks the phenyl and methyl groups.
2-Phenylbutyryl Chloride: Similar but without the methyl group at the 3-position.
Isobutyryl Chloride: Similar but with a different arrangement of the carbon atoms.
Uniqueness
3-methyl-2-phenylbutanoyl chloride is unique due to the presence of both a phenyl group and a methyl group, which can influence its reactivity and the types of derivatives it can form
特性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
3-methyl-2-phenylbutanoyl chloride |
InChI |
InChI=1S/C11H13ClO/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |
InChIキー |
HHZACHCTBBRYEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
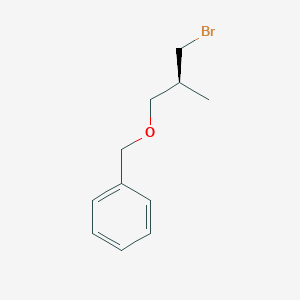
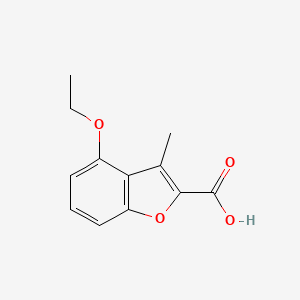
![4-{[(Oxan-4-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B8643270.png)
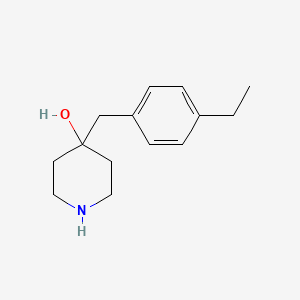

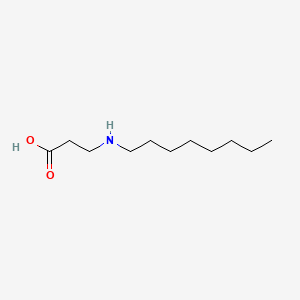
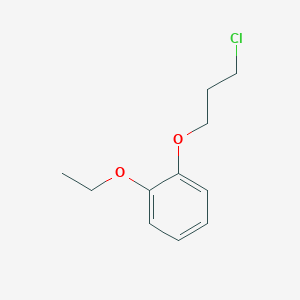
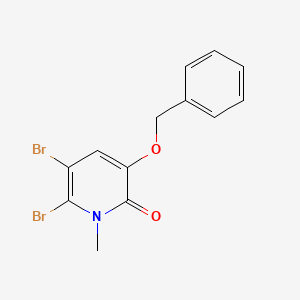
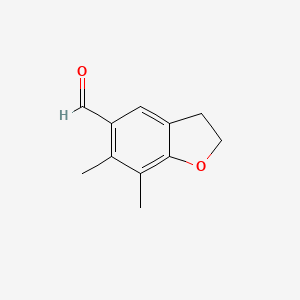
![(5-amino-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)methanol](/img/structure/B8643321.png)
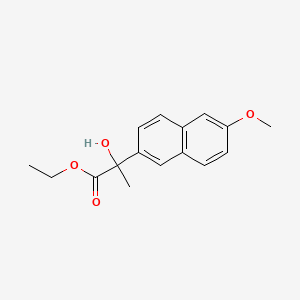
![6'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B8643330.png)
